molecular formula C12H16IN3O B6968748 2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide

2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B6968748
M. Wt: 345.18 g/mol
InChI Key: KKRIIEMSKDKGTA-UHFFFAOYSA-N
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Description

2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodopyridine moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects . The piperidine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]acetamide
  • 2-[1-(3-Bromopyridin-2-yl)piperidin-4-yl]acetamide
  • 2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]acetamide

Uniqueness

2-[1-(3-Iodopyridin-2-yl)piperidin-4-yl]acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

IUPAC Name

2-[1-(3-iodopyridin-2-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O/c13-10-2-1-5-15-12(10)16-6-3-9(4-7-16)8-11(14)17/h1-2,5,9H,3-4,6-8H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRIIEMSKDKGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N)C2=C(C=CC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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